

Spectroscopic Profile of 1,3-Dimethyluracil: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dimethyluracil

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Dimethyluracil** (CAS: 874-14-6), a pyrimidine derivative. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies.

Chemical and Physical Properties

1,3-Dimethyluracil, with the molecular formula $C_6H_8N_2O_2$, has a molecular weight of approximately 140.14 g/mol ^[1]. It is a solid at room temperature with a melting point reported between 119-122 °C.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for **1,3-Dimethyluracil**, presented in tabular format for clarity and ease of comparison.

¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.59	d	1H	H-6
5.86	d	1H	H-5
3.40	s	3H	N ₃ -CH ₃
3.28	s	3H	N ₁ -CH ₃

Table 1: ¹H NMR spectral data for **1,3-Dimethyluracil**.¹³C NMR Data

Chemical Shift (ppm)	Assignment
163.5	C-4
151.9	C-2
142.9	C-6
101.2	C-5
36.9	N ₁ -CH ₃
27.9	N ₃ -CH ₃

Table 2: ¹³C NMR spectral data for **1,3-Dimethyluracil**.

The IR spectrum of **1,3-Dimethyluracil** is characterized by strong absorptions corresponding to its carbonyl groups and other functional moieties.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1715	Strong	C4=O Stretch (in-phase)
~1670	Strong	C2=O Stretch (out-of-phase)
~1630	Medium	C=C Stretch
~3000-2850	Medium	C-H Stretch (methyl)

Table 3: Key IR absorption bands for **1,3-Dimethyluracil**.

Mass spectrometry data confirms the molecular weight of **1,3-Dimethyluracil**.

m/z	Relative Intensity	Assignment
140	71%	[M] ⁺
83	100%	[M - C ₂ H ₃ NO] ⁺
42	51%	[C ₂ H ₄ N] ⁺

Table 4: Electron Impact (EI) Mass Spectrometry data for **1,3-Dimethyluracil**.[\[1\]](#)

In aqueous solutions, **1,3-Dimethyluracil** exhibits a characteristic UV absorption maximum.

λ _{max} (nm)	Molar Absorptivity (ε)	Solvent
266	8.60 x 10 ³	Water

Table 5: UV-Vis spectroscopic data for **1,3-Dimethyluracil**.[\[2\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

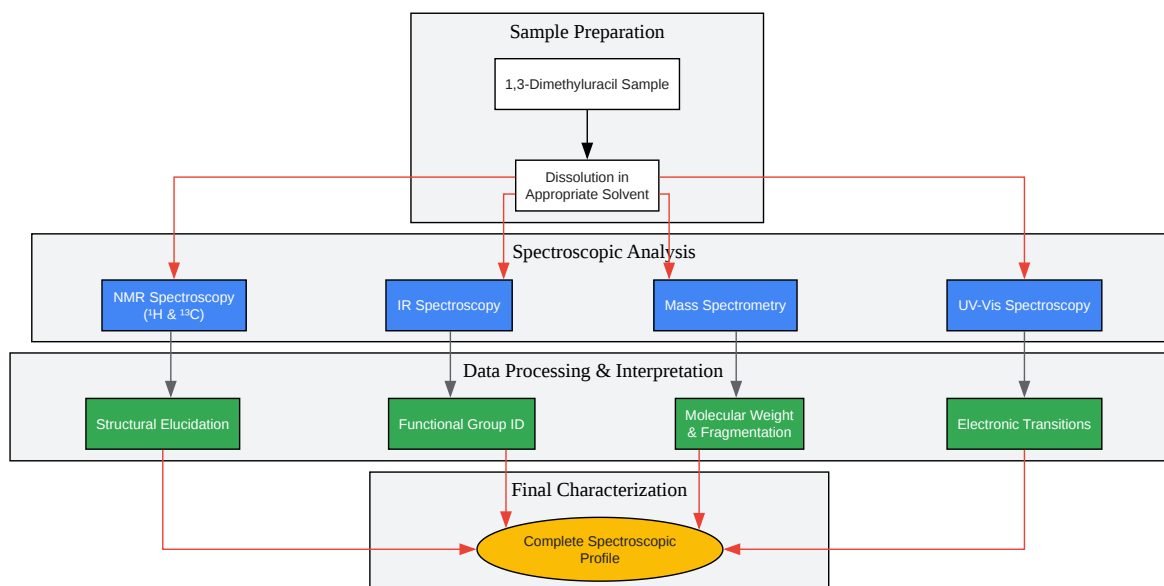
- Instrumentation: Data is typically acquired on a Bruker AVIII-500 spectrometer or equivalent.
[\[3\]](#)

- Sample Preparation: The compound is dissolved in a deuterated solvent, such as Chloroform-d (CDCl_3) or DMSO- d_6 .[\[3\]](#)[\[4\]](#)
- Data Acquisition for ^1H NMR:
 - Frequency: 500 MHz[\[3\]](#)
 - Reference: Residual solvent peak (e.g., CDCl_3 at 7.26 ppm).[\[3\]](#)
 - Reporting: Chemical shifts are reported in ppm to two decimal places, including integration, multiplicity (s=singlet, d=doublet), and coupling constants (J) in Hz.[\[5\]](#)
- Data Acquisition for ^{13}C NMR:
 - Frequency: 125 MHz[\[3\]](#)
 - Mode: Proton-decoupled.[\[4\]](#)
 - Reference: Solvent peak (e.g., CDCl_3 at 77.23 ppm).[\[3\]](#)
 - Reporting: Chemical shifts are reported in ppm to one decimal place.[\[5\]](#)
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Sample Preparation:
 - KBr Disc Method: 0.05-0.5 mg of the sample is ground with 100 mg of spectroscopic grade KBr. The mixture is then pressed into a thin, transparent disc.[\[6\]](#)
 - Mull Technique: The sample is ground into a fine paste with a mulling agent like Nujol.[\[6\]](#)
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the KBr disc or mulling agent is recorded and subtracted from the sample spectrum.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron impact (EI) ionization source is commonly used.[\[1\]](#)

- Sample Preparation: The sample is dissolved in a volatile solvent and injected into the GC.
- GC Conditions: A capillary column (e.g., DB-5ms) is used with Helium as the carrier gas. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of components.^[7]
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Analysis: The mass analyzer separates ions based on their mass-to-charge ratio (m/z).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Sample Preparation: A stock solution of **1,3-Dimethyluracil** is prepared by accurately weighing the compound and dissolving it in a known volume of solvent (e.g., deionized water).^[8] Serial dilutions are performed to obtain a range of concentrations.
- Data Acquisition:
 - Blank: The cuvette is filled with the solvent to zero the absorbance.
 - Measurement: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λ_{max}). The spectrum is typically scanned over a range such as 200-400 nm.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **1,3-Dimethyluracil**.



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Caption: Workflow for the spectroscopic analysis of **1,3-Dimethyluracil**.

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